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Compound of Interest

1-Boc-DL-Pyroglutamic acid ethyl
Compound Name:
ester

Cat. No.: B492332

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Boc-
DL-pyroglutamic acid ethyl ester, a key intermediate in the synthesis of various
pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR) and
infrared (IR) spectroscopic profiles of the compound, including experimental protocols for data
acquisition.

Chemical Structure and Properties

1-Boc-DL-pyroglutamic acid ethyl ester is a derivative of pyroglutamic acid, featuring a tert-
butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the carboxylic
acid function. Its structure is fundamental to its role as a chiral building block in organic
synthesis.

Molecular Formula: C12H19NOs Molecular Weight: 257.28 g/mol CAS Number: 251924-83-1

Spectroscopic Data

The following sections present the key spectroscopic data for 1-Boc-DL-pyroglutamic acid
ethyl ester. It is important to note that while the data presented here was obtained for the D-
enantiomer, the spectroscopic characteristics (chemical shifts and absorption frequencies) for
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the DL-racemic mixture are identical. The primary distinction is the lack of optical activity in the
DL-form.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen atoms.

Table 1: *H NMR Spectroscopic Data for 1-Boc-D-pyroglutamic acid ethyl ester

. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
4.58 dd 3.0,95 1H a-CH
4.22 q 7.3 2H O-CHz2-CHs
2.56-2.66 m - 1H y-CH:
2.48 ddd 3.8,9.6,13.1 1H [3-CH:z
2.25-2.35 m - 1H y-CH2
1.97-2.04 m - 1H B-CH2
1.48 s - 9H C(CHs)s
1.28 t 7.3 3H O-CH2-CHs

Solvent: CDCIs, Frequency: 400 MHz

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
following are typical chemical shift ranges for the carbon atoms in 1-Boc-DL-pyroglutamic
acid ethyl ester, based on analysis of similar structures.

Table 2: Predicted 3C NMR Chemical Shift Ranges for 1-Boc-DL-pyroglutamic acid ethyl
ester
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Chemical Shift (8) ppm Assignment
170 - 175 Ester C=0
170 - 175 Amide C=0
149 - 151 Carbamate C=0
80 - 83 O-C(CHs)3

60 - 62 O-CH2-CHs
55-58 a-CH

29 -32 B-CH:2

28 - 29 C(CH3)s

24 - 27 y-CHz

14 - 15 O-CH2-CHs

Note: These are predicted values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Absorption Data for 1-Boc-D-pyroglutamic acid ethyl ester
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Wavenumber (cm~?) Intensity Assignment

~2980 Medium-Strong C-H stretch (alkane)
~1750 Strong C=0 stretch (ester)
~1700 Strong C=0 stretch (amide)
~1680 Strong C=0 stretch (carbamate)
~1370 Medium C-H bend (t-butyl)
~1250 Strong C-O stretch (ester)
~1160 Strong C-N stretch

Technique: FTIR, Sample Preparation: Film (Acetone) or ATR-Neat[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 1-
Boc-DL-pyroglutamic acid ethyl ester.

Synthesis of 1-Boc-D-pyroglutamic acid ethyl ester

A solution of di-tert-butyl dicarbonate (30.5 g, 0.14 mol) in acetonitrile (150 mL) is slowly added
to a reaction vessel containing ethyl (S)-5-oxopyrrolidine-2-carboxylate (20 g, 0.127 mol) and 4-
dimethylaminopyridine (0.155 g, 1.27 mmol) at 0°C. The reaction mixture is then stirred
overnight at room temperature. Following the reaction, the mixture is concentrated under
vacuum. The resulting residue is purified by flash chromatography using a 30% ethyl
acetate/hexane eluent to yield the product as an oll.
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Synthesis workflow for 1-Boc-D-pyroglutamic acid ethyl ester.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 10-20 mg of 1-Boc-DL-pyroglutamic acid
ethyl ester in 0.5-0.7 mL of deuterated chloroform (CDCls).

Instrument: A 400 MHz (or higher) NMR spectrometer.
IH NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-2 seconds, and 16-32 scans.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024-4096 scans.
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Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual
solvent peak (CDCls: d8H = 7.26 ppm, 8C = 77.16 ppm) or an internal standard like

tetramethylsilane (TMS).

(Dissolve sample in CDCIS)

'
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! '
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General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol
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e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o Neat (ATR): Place a small drop of the oily product directly onto the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory.

o Film: Dissolve a small amount of the sample in a volatile solvent (e.g., acetone), deposit
the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate,
leaving a thin film of the sample.

» Data Acquisition:
o Collect a background spectrum of the empty ATR crystal or salt plate.
o Collect the sample spectrum.
o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o Data Processing: The instrument software automatically ratios the sample spectrum to the
background spectrum to generate the final transmittance or absorbance spectrum.

Conclusion

The spectroscopic data and protocols provided in this guide offer a detailed reference for the
characterization of 1-Boc-DL-pyroglutamic acid ethyl ester. The *H NMR, 3C NMR, and IR
spectra are consistent with the assigned chemical structure and provide the necessary
information for quality control and reaction monitoring in synthetic applications. This information
is valuable for researchers and professionals engaged in pharmaceutical development and
organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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